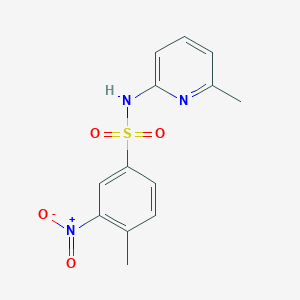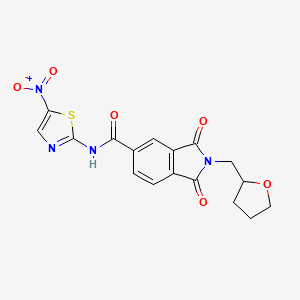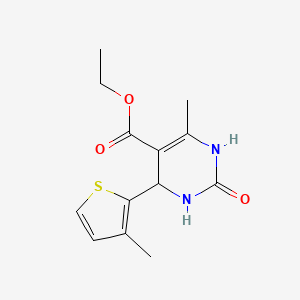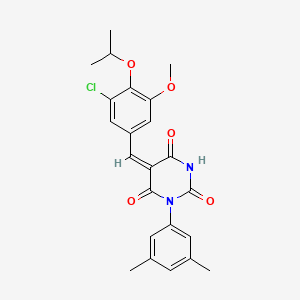
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as NAP, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the naturally occurring amino acid proline and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to activate the Akt and ERK signaling pathways, which are involved in cell survival and growth. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to inhibit the JNK signaling pathway, which is involved in cell death and inflammation. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in inflammation and cell death. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD), which help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione for lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many potential future directions for the study of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of research is the development of novel 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione and its potential targets in the brain. In addition, there is a need for further studies to determine the safety and efficacy of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in humans. Finally, there is potential for the use of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione in combination with other drugs or therapies for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione involves the reaction of 1-naphthylamine with 4-phenylpiperazine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with proline and acetic anhydride to yield 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. This synthesis method has been optimized and modified over the years to increase yield and purity.
Scientific Research Applications
1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of aging and stress. In addition, 1-(1-naphthyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been studied for its potential as a treatment for autism spectrum disorders.
properties
IUPAC Name |
1-naphthalen-1-yl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c28-23-17-22(26-15-13-25(14-16-26)19-9-2-1-3-10-19)24(29)27(23)21-12-6-8-18-7-4-5-11-20(18)21/h1-12,22H,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIUINWCGMDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-yl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)
![N,1-diethyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-4-carboxamide trifluoroacetate](/img/structure/B4923730.png)
![methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B4923733.png)

![N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4923758.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)
![2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4923781.png)

![1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4923799.png)

![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)
